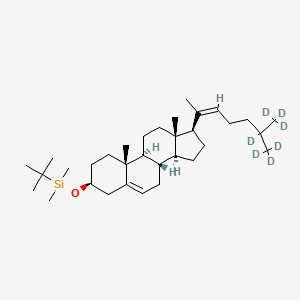
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is a stable isotope-labeled compound with the molecular formula C33D7H51OSi and a molecular weight of 505.942 . This compound is a derivative of cholesterol, where specific hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications.
Métodos De Preparación
The synthesis of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves several steps, including the introduction of the tert-butyldimethylsilyl group and the incorporation of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving cholesterol metabolism and lipidomics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of cholesterol derivatives.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s distribution and effects in biological systems .
Comparación Con Compuestos Similares
3-tert-Butyldimethylsilyl-20-dehydro Cholesterol-d7 is unique due to its stable isotope labeling with deuterium. Similar compounds include:
3-tert-Butyldimethylsilyl Cholesterol: Lacks deuterium labeling.
20-dehydro Cholesterol: Does not have the tert-butyldimethylsilyl group.
Propiedades
Fórmula molecular |
C33H58OSi |
|---|---|
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
tert-butyl-[[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)hept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h13-14,23,26-30H,11-12,15-22H2,1-10H3/b24-13-/t26-,27-,28+,29-,30-,32-,33+/m0/s1/i1D3,2D3,23D |
Clave InChI |
NRNJQXSSKFRUBY-HPGMEQNESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





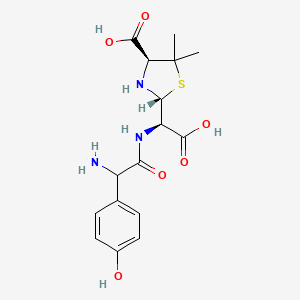
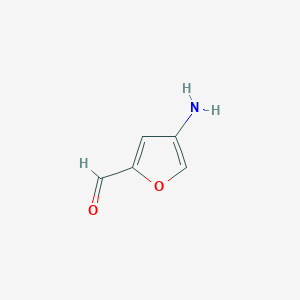
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)

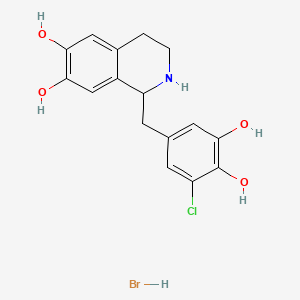

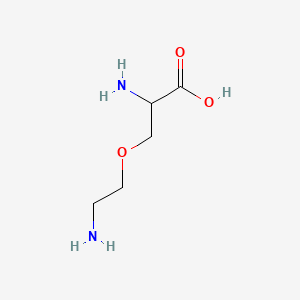
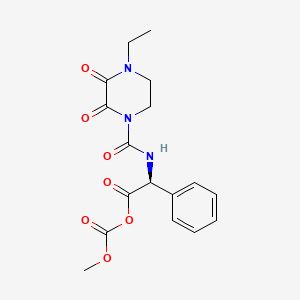

![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
